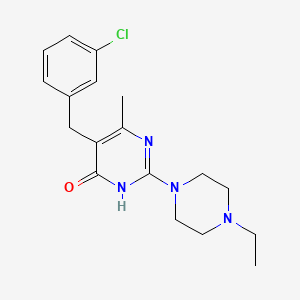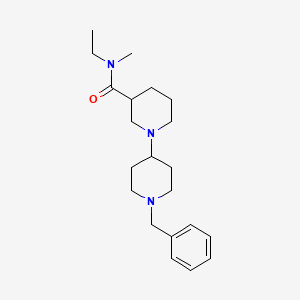![molecular formula C13H15N3O3 B6003434 1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid proline and is structurally similar to glutamate, a neurotransmitter in the brain. AP-5 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Mechanism of Action
AP-5 acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the NMDA receptor, AP-5 can inhibit the effects of glutamate on these processes, allowing researchers to study the underlying mechanisms in more detail.
Biochemical and Physiological Effects:
AP-5 has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of long-term potentiation (LTP), and the prevention of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using AP-5 in lab experiments is its potency and specificity. AP-5 is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of using AP-5 is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving AP-5. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of more selective NMDA receptor inhibitors that can be used to study the receptor in even greater detail. Additionally, AP-5 could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Synthesis Methods
AP-5 can be synthesized using a variety of methods, but one common approach involves the reaction of proline with acetic anhydride to form N-acetylproline. This compound is then reacted with 3-nitrobenzoyl chloride to form N-acetyl-3-nitroproline, which is subsequently reduced with sodium dithionite to yield AP-5.
Scientific Research Applications
AP-5 has been used extensively in scientific research to study the mechanisms of various biological processes. One of its primary applications is in the study of synaptic plasticity, which is the ability of synapses to change in strength in response to activity. AP-5 is a potent inhibitor of the NMDA receptor, which is a key player in synaptic plasticity. By blocking this receptor, researchers can study the effects of synaptic plasticity on various physiological processes.
properties
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)15-10-3-2-4-11(6-10)16-7-9(13(14)19)5-12(16)18/h2-4,6,9H,5,7H2,1H3,(H2,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYANAREOXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)